molecular formula C23H16FN3S B2999420 4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine CAS No. 1040663-02-2

4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2999420
CAS No.: 1040663-02-2
M. Wt: 385.46
InChI Key: LHEFCYLJTSEZLA-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorobenzylthio group at position 4 and a 1-naphthyl group at position 2. The pyrazolo[1,5-a]pyrazine scaffold is notable for its presence in bioactive molecules, particularly in medicinal chemistry, where it has been explored for receptor binding and enzyme inhibition .

Properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3S/c24-18-10-8-16(9-11-18)15-28-23-22-14-21(26-27(22)13-12-25-23)20-7-3-5-17-4-1-2-6-19(17)20/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEFCYLJTSEZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly in cancer research, and provides an overview of relevant studies, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C20H16FN3SC_{20}H_{16}FN_3S, with a molecular weight of 349.4 g/mol. The presence of the fluorobenzyl and naphthyl groups contributes to its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer properties. The following sections summarize key findings from recent studies.

Anticancer Activity

  • Mechanism of Action : Pyrazolo[1,5-a]pyrazines have been shown to inhibit specific kinases involved in cancer cell proliferation. The introduction of electron-withdrawing groups like fluorine enhances potency by improving binding affinity to target proteins.
  • Case Studies :
    • A study demonstrated that related pyrazolo compounds exhibited significant antiproliferative effects against human lung cancer (A549) cells compared to breast cancer (MDA-MB231) cells, suggesting selective activity that may be leveraged for targeted therapies .
    • Another investigation highlighted the role of pyrazolo derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), a target for cancer treatment due to its involvement in DNA repair mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Fluorine Substitution : The presence of fluorine at the para position on the benzyl group enhances lipophilicity and may improve cellular uptake.
  • Naphthyl Group : The naphthyl moiety contributes to π-π stacking interactions with aromatic amino acids in target proteins, enhancing binding affinity.

Data Table: Biological Activity Summary

Study ReferenceCompound TestedCell LineIC50 (µM)Mechanism of Action
4-[(4-FB)thio]-2-(1-Nap)pyrazolo[1,5-a]pyrazineA549 (Lung Cancer)TBDKinase Inhibition
Related Pyrazolo DerivativeMDA-MB231 (Breast Cancer)TBDPARP Inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Position 4 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-(4-Fluorobenzyl)thio 1-Naphthyl 385.42* High lipophilicity; potential for π-π stacking with aromatic residues
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 4-(3-Fluorobenzyl)sulfanyl 4-Methoxyphenyl 365.43 Electron-donating methoxy group; moderate polarity
4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Benzylsulfanyl (no fluorine) 4-Fluorophenyl 361.44 Reduced fluorination; balanced lipophilicity and electronic effects
2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine Piperazine-4-fluorobenzyl Pyridine-linked methyl group N/A Nitrogen-rich substituent; dopamine D4 receptor affinity (Ki = 1.2 nM)

*Calculated based on formula C₂₄H₁₈FN₃S.

Key Observations :

  • Fluorine Position : The target compound’s 4-fluorobenzyl group (vs. 3-fluoro in ) may improve metabolic stability and alter electronic interactions with targets due to para-substitution effects .
  • Linker Chemistry : The thioether (-S-) linkage in the target compound differs from piperazine or methylene linkers in other derivatives, which may influence conformational flexibility and binding kinetics .
Lipophilicity and Solubility
  • The 1-naphthyl group in the target compound increases logP compared to phenyl or methoxyphenyl analogues, suggesting higher lipophilicity .
  • Methoxy groups (e.g., in ) enhance solubility via hydrogen bonding but reduce passive diffusion across membranes.
Receptor Binding and Selectivity
  • Dopamine Receptor Affinity: The piperazine-linked analogue in demonstrated nanomolar affinity for dopamine D4 receptors, highlighting the importance of nitrogen-containing linkers in CNS-targeted compounds. The target compound’s thioether group may limit similar activity but could be optimized for other targets.
  • Antiproliferative Activity: Pyrazolo[1,5-a]pyrimidine derivatives with bulky aryl groups (e.g., coumarin-linked compounds in ) showed IC₅₀ values <5 µM against liver carcinoma cells. The target’s naphthyl group may confer similar potency in cancer models.

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